molecular formula C15H22O3 B13813022 1-(Diethoxymethyl)-2-(2-methylprop-2-enoxy)benzene CAS No. 5436-69-1

1-(Diethoxymethyl)-2-(2-methylprop-2-enoxy)benzene

Katalognummer: B13813022
CAS-Nummer: 5436-69-1
Molekulargewicht: 250.33 g/mol
InChI-Schlüssel: MKLWUDVEKGJFAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Diethoxymethyl)-2-(2-methylprop-2-enoxy)benzene is an organic compound with a complex structure that includes both aromatic and aliphatic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diethoxymethyl)-2-(2-methylprop-2-enoxy)benzene typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Diethoxymethyl)-2-(2-methylprop-2-enoxy)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(Diethoxymethyl)-2-(2-methylprop-2-enoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(Diethoxymethyl)-2-(2-methylprop-2-enoxy)benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biochemical pathways being activated or inhibited.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(Methoxymethyl)-2-(2-methylprop-2-enoxy)benzene
  • 1-(Ethoxymethyl)-2-(2-methylprop-2-enoxy)benzene
  • 1-(Diethoxymethyl)-2-(2-propoxy)benzene

Uniqueness

1-(Diethoxymethyl)-2-(2-methylprop-2-enoxy)benzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

5436-69-1

Molekularformel

C15H22O3

Molekulargewicht

250.33 g/mol

IUPAC-Name

1-(diethoxymethyl)-2-(2-methylprop-2-enoxy)benzene

InChI

InChI=1S/C15H22O3/c1-5-16-15(17-6-2)13-9-7-8-10-14(13)18-11-12(3)4/h7-10,15H,3,5-6,11H2,1-2,4H3

InChI-Schlüssel

MKLWUDVEKGJFAR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C1=CC=CC=C1OCC(=C)C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.